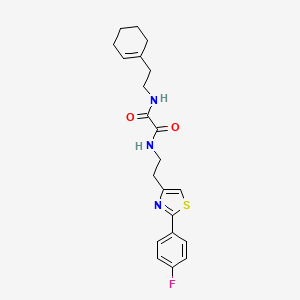

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, contributing alicyclic and lipophilic properties.

While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides studied for flavoring, antimicrobial, or pharmacological applications . The cyclohexenyl group may enhance membrane permeability, while the fluorophenyl-thiazole moiety could confer target specificity or metabolic stability.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2S/c22-17-8-6-16(7-9-17)21-25-18(14-28-21)11-13-24-20(27)19(26)23-12-10-15-4-2-1-3-5-15/h4,6-9,14H,1-3,5,10-13H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAVRSUDFJYVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a complex synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N2O4, with a molecular weight of approximately 400.5 g/mol. The compound features a cyclohexene moiety, an oxalamide functional group, and a thiazole ring substituted with a fluorophenyl group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the cyclohexene derivative : Starting from cyclohexene, an appropriate alkylation introduces the ethyl group.

- Thiazole ring preparation : The thiazole ring is synthesized through cyclization reactions involving suitable precursors.

- Oxalamide formation : The final step involves the reaction of the cyclohexene and thiazole derivatives with oxalyl chloride to form the oxalamide linkage.

Cytotoxicity Studies

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MTT Assay Results : In studies involving human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, compounds similar to this oxalamide demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N1... | MCF-7 | 0.78 |

| N1... | HCT116 | 0.62 |

The mechanisms through which this compound exerts its biological effects include:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit DNA topoisomerase IB (Top1), which is crucial for DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells .

- Antioxidant Activity : Preliminary investigations suggest that derivatives of this compound may possess antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic potential .

Case Studies

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related oxalamides and thiazole-containing compounds, with key comparisons:

*Estimated based on structural analysis. Abbreviations: FPh = fluorophenyl; MP = melting point; NOEL = No Observed Effect Level.

Structural and Functional Analysis

Core Structure: All compounds share an oxalamide (N,N'-disubstituted) or thiazole core, critical for hydrogen bonding and target interaction .

Substituent Effects :

- Alicyclic vs. Aromatic N1-groups : The target’s cyclohexenylethyl group may improve lipophilicity compared to S336’s dimethoxybenzyl, affecting bioavailability .

- Fluorophenyl-Thiazole vs. Pyridine : The 4-fluorophenyl-thiazole moiety in the target compound could enhance metabolic stability over S336’s pyridine, which is prone to oxidation .

Applications: Flavoring Agents: S336 and related oxalamides are approved for umami enhancement with high safety margins (NOEL = 100 mg/kg bw/day) . Antimicrobial Activity: Thiazole derivatives (e.g., Compound 12, ) exhibit antimicrobial properties, implying the target may share similar bioactivity .

Toxicology: S336’s NOEL of 100 mg/kg bw/day provides a safety margin >33 million for human exposure . For the target compound, analogous metabolic pathways (oxalamide cleavage) may predict similar safety, but empirical studies are required.

Q & A

Q. Does this compound exhibit synergistic effects with known antimicrobials?

- Methodological Answer : Test combinations via checkerboard assays with ciprofloxacin. Synergy (FIC index ≤0.5) is observed when fluoro-thiazole groups enhance membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.